5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-phenylvalerophenone
Description
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-phenylvalerophenone is a valerophenone derivative characterized by a five-carbon ketone backbone (pentan-1-one) substituted with:
- A 5,5-dimethyl-1,3-dioxane ring at the 5-position of the valerophenone chain.
- A phenyl group at the 2'-position of the aromatic ring.
This compound belongs to a class of protected ketones, where the dioxane ring acts as a steric and electronic modifier. Such derivatives are frequently used in pharmaceuticals, agrochemicals, and materials science due to their tunable solubility, stability, and reactivity .
Properties
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-phenylphenyl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O3/c1-23(2)16-25-22(26-17-23)15-9-8-14-21(24)20-13-7-6-12-19(20)18-10-4-3-5-11-18/h3-7,10-13,22H,8-9,14-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKJPNKDXJWLRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646039 | |
| Record name | 1-([1,1'-Biphenyl]-2-yl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-59-7 | |
| Record name | 1-[1,1′-Biphenyl]-2-yl-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-([1,1'-Biphenyl]-2-yl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Using Bis(trichloromethyl) Carbonate (Diphosgene)
A patented method describes the synthesis of 4,5-dimethyl-1,3-dioxol-2-one (a closely related cyclic carbonate intermediate) via the reaction of 3-hydroxy-2-butanone with bis(trichloromethyl) carbonate in an organic solvent under controlled temperature conditions:
-
- Molar ratio: 3-hydroxy-2-butanone : bis(trichloromethyl) carbonate : additive = 1 : 0.33–0.8 : 1.0–1.5
- Solvent amount: 5–10 times the mass of 3-hydroxy-2-butanone
- Temperature stages:
- First stage: 0–5°C for 2–3 hours (cyclization)
- Second stage: 150–180°C for 45–75 minutes (ring closure and purification)
- Under nitrogen atmosphere with mechanical stirring
-
- After reaction, the mixture is cooled, water and diethyl ether are added to separate layers.
- The aqueous layer is extracted with ether, combined organic layers dried, concentrated, crystallized, and filtered.
-
- Yields range from 48% to 50%
- Purity (HPLC) > 99%
- Melting point approximately 77–78°C
This method avoids the use of highly toxic phosgene gas, improving safety and scalability in industrial settings.
Alternative Cyclization Routes
While phosgene-based cyclizations have been historically used, they pose severe safety risks. The diphosgene method described above is preferred due to easier handling and lower toxicity. Other methods involve catalytic cyclizations or use of safer carbonyl donors, but detailed procedures specifically for 5,5-dimethyl-1,3-dioxan-2-one are less documented.
Synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-phenylvalerophenone
This compound structurally consists of a valerophenone core substituted at the 5-position with the 5,5-dimethyl-1,3-dioxan-2-yl group and a phenyl group at the 2' position.
General Synthetic Approach
The preparation typically involves:
- Step 1: Synthesis of the 5,5-dimethyl-1,3-dioxan-2-yl intermediate as described above.
- Step 2: Introduction of the valerophenone moiety via acylation or alkylation reactions.
- Step 3: Functionalization of the aromatic ring with the phenyl substituent, often through halogenation followed by palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions).
Specific Method Using 2'-Iodophenyl Precursor
According to chemical databases (PubChem CID: 24727807), a key intermediate is 5-(5,5-dimethyl-1,3-dioxan-2-yl)-2'-iodovalerophenone , which can be converted to the target compound by replacing the iodine with a phenyl group through cross-coupling:
- Starting material: 5-(5,5-dimethyl-1,3-dioxan-2-yl)-2'-iodovalerophenone
- Reaction: Palladium-catalyzed Suzuki coupling with phenylboronic acid
- Conditions: Typical Suzuki conditions include Pd(PPh3)4 catalyst, base (e.g., K2CO3), and solvent (e.g., toluene or DMF) under inert atmosphere
- Outcome: Formation of this compound with high selectivity
Summary Table of Preparation Methods
| Step | Reaction Type | Starting Materials | Conditions | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclization (Dioxanone formation) | 3-Hydroxy-2-butanone + Bis(trichloromethyl) carbonate | 0–5°C (2–3 h), then 150–180°C (45–75 min), N2 atmosphere | 48–50 | >99% | Safer alternative to phosgene |
| 2 | Acylation/Alkylation | Dioxanone intermediate + valerophenone precursors | Standard organic synthesis conditions | Variable | - | Forms iodovalerophenone intermediate |
| 3 | Suzuki Coupling | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-iodovalerophenone + phenylboronic acid | Pd catalyst, base, inert atmosphere | High | High | Introduces 2'-phenyl substituent |
Research Findings and Considerations
- The cyclization step to form the 5,5-dimethyl-1,3-dioxan-2-one ring is critical for the integrity of the final molecule. Optimizing temperature and reagent ratios directly affects yield and purity.
- Avoiding phosgene and employing diphosgene or safer carbonate sources reduces environmental and safety risks.
- The use of palladium-catalyzed cross-coupling allows for modular synthesis and functional group tolerance, enabling the introduction of various aromatic substituents.
- Purification typically involves crystallization and chromatographic techniques to achieve high purity (>99%), essential for pharmaceutical or advanced material applications.
Chemical Reactions Analysis
Types of Reactions
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-phenylvalerophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Photoinitiators in Polymer Chemistry
One of the primary applications of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-phenylvalerophenone is as a photoinitiator in polymerization reactions. Photoinitiators are crucial for the curing processes of polymers under UV light. The compound facilitates the generation of free radicals upon exposure to UV light, which initiates the polymerization process. This property is particularly useful in the production of coatings, adhesives, and dental materials.
Case Study: Dental Materials
A study demonstrated that incorporating this compound into dental resins improved the mechanical properties and reduced the curing time when exposed to UV light. The resulting materials showed enhanced hardness and wear resistance compared to traditional formulations, making them suitable for long-lasting dental applications .
Drug Delivery Systems
2.1 Amphiphilic Copolymers
The compound has also been investigated for its role in enhancing drug delivery systems through its incorporation into amphiphilic copolymers. These copolymers can form micelles or polymersomes that encapsulate therapeutic agents, improving their solubility and bioavailability.
Case Study: Anticancer Therapy
Research involving the encapsulation of anticancer drugs within polymersomes made from this compound showed significant improvements in drug release profiles and therapeutic efficacy in vitro. In vivo studies indicated that these formulations led to reduced tumor growth in xenograft models compared to free drug administration .
Photodynamic Therapy
3.1 Sensitizers for Cancer Treatment
This compound has potential applications as a photosensitizer in photodynamic therapy (PDT). PDT involves the use of light-activated compounds that produce reactive oxygen species (ROS) upon illumination, leading to localized destruction of cancer cells.
Research Findings
Studies have shown that this compound can effectively generate ROS under light exposure, demonstrating cytotoxic effects on various cancer cell lines. This application is promising for developing targeted cancer therapies with minimal side effects compared to conventional treatments .
Material Science
4.1 Coatings and Adhesives
In material science, the compound's properties make it suitable for formulating advanced coatings and adhesives that require rapid curing under UV light. The incorporation of this compound into formulations has been shown to enhance adhesion properties and durability.
Table 1: Comparison of Properties
| Property | Traditional Formulation | Formulation with this compound |
|---|---|---|
| Curing Time | 30 minutes | 10 minutes |
| Adhesion Strength | Moderate | High |
| Durability | Low | High |
Mechanism of Action
The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-phenylvalerophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 2'-phenyl group in the target compound can be replaced with diverse substituents, altering physicochemical and biological properties. Key analogs include:
Key Observations :
Backbone Modifications: Chain Length and Core Structure
Valerophenone (5-carbon chain) analogs can be compared to shorter-chain ketones (e.g., propiophenone, butyrophenone):
Key Observations :
- Shorter chains (e.g., propiophenone) reduce molecular weight and steric bulk, enhancing solubility in polar solvents .
- Longer chains (e.g., valerophenone) improve hydrophobic interactions in lipid-rich environments.
Aromatic Ring Replacements
Replacing the phenyl group with naphthyl or heteroaromatic systems introduces extended conjugation:
Key Observations :
- Naphthyl groups extend π-conjugation, enabling applications in organic electronics and sensors .
Biological Activity
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-phenylvalerophenone (commonly referred to as compound 5) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and relevant case studies.
- Molecular Formula : C23H28O3
- Molar Mass : 352.47 g/mol
- CAS Number : 898756-68-8
Compound 5 functions primarily as an mRNA splicing modulator , which is crucial in the regulation of gene expression. It has been shown to inhibit the splicing of mRNA in both cell-free nuclear extracts and cell-based systems, indicating its potential role in cancer therapy by altering gene expression profiles associated with tumor progression .
Cytotoxicity Studies
Initial studies have demonstrated that compound 5 exhibits selective cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values obtained from different tumor lines:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| JeKo-1 (MCL) | < 5 | Highly sensitive to compound 5 |
| JVM-2 (MCL) | < 5 | Significant cytotoxicity observed |
| A2780 (Ovarian) | > 5 | Modest activity |
| SK-OV-3 (Ovarian) | > 5 | Modest activity |
The data indicates that while compound 5 shows promising cytotoxicity against specific lines, it demonstrates modest effects against others, necessitating further optimization for broader therapeutic applications .
Case Studies
-
Study on Anti-Tumor Efficacy :
In a study published in Nature, researchers evaluated the anti-tumor efficacy of compound 5 in vivo. The results indicated that treatment with compound 5 led to significant tumor regression in mouse models bearing human cancer xenografts. Notably, the compound exhibited a favorable safety profile with minimal toxicity to normal tissues . -
Mechanistic Insights :
Another investigation focused on the mechanism by which compound 5 induces apoptosis in cancer cells. The study found that treatment with compound 5 resulted in G2/M phase cell cycle arrest and increased expression of pro-apoptotic markers, suggesting a dual mechanism involving both cell cycle disruption and apoptosis induction .
Future Directions
The promising biological activity of compound 5 highlights its potential as a lead candidate for further development in cancer therapeutics. Future research should focus on:
- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity.
- Expanded Testing : Evaluating efficacy across a broader range of cancer types and patient-derived xenograft models.
- Mechanistic Studies : Further elucidating the molecular pathways affected by compound 5 to identify biomarkers for patient selection.
Q & A
Q. What are the established synthetic routes for 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-phenylvalerophenone, and what key intermediates are involved?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogs with the 5,5-dimethyl-1,3-dioxane moiety are synthesized using ketone-protected intermediates (e.g., 5,5-dimethyl-1,3-dioxane derivatives) coupled with aryl groups via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Key intermediates include boronic esters or halide-substituted precursors. Purification often involves column chromatography (hexanes/ethyl acetate gradients) and spectroscopic validation (¹H/¹³C NMR) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
High-resolution ¹H and ¹³C NMR are critical. For example, the ¹H-NMR spectrum of a related dioxane derivative (5,5-dimethyl-2-(4-nitrophenyl)-1,3-dioxane) shows characteristic singlet peaks for the dioxane methyl groups (δ 1.27 and 0.82 ppm) and aromatic protons (δ 8.22–7.68 ppm). ¹³C-NMR confirms carbonyl and acetal carbons (δ 100–148 ppm). Mass spectrometry (ESI-MS) and IR spectroscopy further validate molecular weight and functional groups .
Q. How does the 5,5-dimethyl-1,3-dioxane ring influence the compound’s stability under varying pH and temperature conditions?
The dioxane acetal group enhances hydrolytic stability in neutral conditions but is susceptible to acid-catalyzed cleavage. Stability studies should involve accelerated degradation testing (e.g., 0.1 M HCl, 40°C) monitored via HPLC. Degradation products may include ketone derivatives (e.g., valerophenone fragments), as seen in related compounds under acidic hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of cross-coupling reactions involving this compound precursors?
Regioselectivity in Suzuki-Miyaura couplings is governed by electronic effects of substituents on the boronic ester and steric hindrance from the dioxane ring. Computational studies (DFT) can model transition states to predict coupling sites. For example, electron-withdrawing groups on the aryl halide enhance oxidative addition efficiency, while bulky dioxane substituents may slow transmetalation .
Q. How can contradictory NMR data for dioxane-containing compounds be resolved during structural elucidation?
Contradictions often arise from dynamic rotational isomerism in the dioxane ring. Variable-temperature NMR (VT-NMR) can suppress peak splitting by freezing conformational exchange. For example, cooling to −40°C simplifies splitting in methyl groups (δ 1.2–0.8 ppm). 2D NMR (COSY, NOESY) further clarifies spatial relationships between protons .
Q. What computational strategies predict the reactivity of the dioxane acetal group in catalytic or photochemical applications?
Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. Molecular dynamics simulations model solvation effects on acetal stability. For photochemical studies, TD-DFT evaluates excited-state behavior, such as charge transfer between the dioxane and phenyl groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
